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Compound of Interest

Compound Name: Dasatinib analog-1

Cat. No.: B12384067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of
Dasatinib analog-1 (compound 5826), a structural analog of the tyrosine kinase inhibitor
Dasatinib. This document details the scientific rationale behind its development, its impact on
cytochrome P450 3A4 (CYP3A4) activity, and the experimental methodologies employed in its
evaluation.

Introduction

Dasatinib is a potent oral dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the
treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute
lymphoblastic leukemia (Ph+ ALL). However, Dasatinib undergoes extensive metabolism in
humans, primarily by CYP3A4. This metabolic process can lead to the formation of reactive
intermediates, resulting in mechanism-based inactivation of CYP3A4. Such inactivation can
have significant implications for drug-drug interactions and patient safety.

The investigation into this phenomenon led to the synthesis and evaluation of numerous
Dasatinib analogs, including compound 5826, with the primary objective of designing a
molecule that retains the desired pharmacological activity while mitigating the risk of CYP3A4
inactivation. Dasatinib analog-1 (compound 5826) was identified as a key compound that
successfully blocks the formation of reactive glutathione adducts.[1][2][3][4][5][6][7]
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Quantitative Data Summary

The following tables summarize the key quantitative data associated with Dasatinib and its
analog, compound 5826, focusing on their interaction with CYP3A4.

Table 1: Cytochrome P450 3A4 Inactivation Kinetics

Compound K_I_ (pM) k_inact_ (min—?) Note

Mechanism-based
Dasatinib 6.3 0.034 inactivator of
CYP3AA4.

Inhibitor of CYP3A4;

o does not cause
Dasatinib analog-1

(Compound 5826)

5.4 N/A mechanism-based
inactivation.[1][2][3][4]
[6]

K_1_and k_inact_ values for Dasatinib are from in vitro studies using human liver microsomes.
The K_|_ for Dasatinib analog-1 is reported by commercial vendors.

Table 2: Glutathione Adduct Formation

Glutathione Adduct L
Compound . Implication
Formation

. Formation of reactive
Dasatinib Detected ) )
intermediates.

Prevents the formation of
Blocked reactive metabolites.[1][2][3][4]

(516171

Dasatinib analog-1
(Compound 5826)

Experimental Protocols

The following sections detail the methodologies used in the characterization of Dasatinib and
its analogs.
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Synthesis of Dasatinib Analogs

A general synthetic scheme was employed for the creation of Dasatinib analogs. The synthesis

involved a multi-step process, which is outlined in the workflow diagram below. For the

synthesis of specific analogs like compound 5826, modifications were introduced, such as

blocking the site of hydroxylation on the 2-chloro-6-methylphenyl ring. This was a key strategy

to prevent the formation of the reactive quinone-imine intermediate.

CYP3A4 Inactivation Assay

In vitro studies with human liver microsomes (HLMs) were conducted to assess the time-
dependent inactivation of CYP3A4.

Incubation: Dasatinib or its analogs were pre-incubated with pooled human liver microsomes
and NADPH at 37°C for various time points.

Substrate Addition: A CYP3A4-specific substrate (e.g., midazolam or testosterone) was
added to the incubation mixture.

Metabolite Quantification: The formation of the respective metabolite (e.g., 1'-
hydroxymidazolam or 63-hydroxytestosterone) was quantified using liquid chromatography-
mass spectrometry (LC-MS).

Data Analysis: The rate of metabolite formation was plotted against the pre-incubation time
to determine the inactivation rate constant (k_inact_) and the inhibitor concentration required
for half-maximal inactivation (K_I1_).

Glutathione Adduct Trapping

Incubation: Dasatinib or its analogs were incubated with human liver microsomes in the
presence of NADPH and a trapping agent, glutathione (GSH).

Extraction: The incubation mixtures were treated with a quenching solvent (e.g., acetonitrile)
to stop the reaction and precipitate proteins.

LC-MS/MS Analysis: The supernatant was analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to detect the presence of glutathione adducts of the parent
compound or its metabolites.
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Visualizations

The following diagrams illustrate the key pathways and workflows related to the discovery of
Dasatinib analog-1.

General Synthesis Workflow

Coupling of
2-bromothiazole-5-carboxylic acid
and aniline derivatives

'

Buchwald-Hartwig amination with
2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol

Click to download full resolution via product page

Caption: General synthetic workflow for Dasatinib analogs.
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Proposed Bioactivation Pathway of Dasatinib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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